molecular formula C15H13ClN4O4S2 B11408632 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11408632
M. Wt: 412.9 g/mol
InChI Key: VNGDLDIGCRKDSJ-UHFFFAOYSA-N
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Description

5-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylpyrimidine-4-carboxamide is a complex organic compound with a molecular formula of C17H12ClN3O2S2

Preparation Methods

The synthesis of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylpyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrimidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzothiazole and pyrimidine rings allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the functional groups, particularly the nitro or carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted by nucleophiles in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylpyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylpyrimidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

When compared to similar compounds, 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylpyrimidine-4-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

  • 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)pentanamide
  • 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, leading to distinct applications and properties.

Properties

Molecular Formula

C15H13ClN4O4S2

Molecular Weight

412.9 g/mol

IUPAC Name

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H13ClN4O4S2/c1-3-24-8-4-5-10-11(6-8)25-14(18-10)20-13(21)12-9(16)7-17-15(19-12)26(2,22)23/h4-7H,3H2,1-2H3,(H,18,20,21)

InChI Key

VNGDLDIGCRKDSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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